S-乙酰硫代奥非烷

概述

描述

S-Acetylthiorphan: is a derivative of thiorphan, known for its role as an enkephalinase inhibitor. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diarrhea and pain management .

科学研究应用

Chemistry: : S-Acetylthiorphan is used as a model compound in studying enkephalinase inhibition and its implications in medicinal chemistry .

Biology: : The compound is studied for its interactions with biological systems, particularly its ability to cross the blood-brain barrier and exert central nervous system effects .

Medicine: : S-Acetylthiorphan is explored for its potential in treating acute diarrhea and pain management due to its enkephalinase inhibitory properties .

Industry: : In the pharmaceutical industry, S-Acetylthiorphan is used in the development of prodrugs and drug delivery systems aimed at enhancing brain penetration of therapeutic agents .

作用机制

Target of Action

S-Acetylthiorphan, also known as Hemiacetorphan, primarily targets enkephalinase , an enzyme that degrades enkephalins . Enkephalins are peptides produced by the body that act on opioid receptors with preference for the δ subtype .

Mode of Action

S-Acetylthiorphan acts as an enkephalinase inhibitor . By inhibiting enkephalinase, it prevents the degradation of enkephalins, thereby increasing their concentration and enhancing their effects . Activation of δ receptors inhibits the enzyme adenylyl cyclase, decreasing intracellular levels of the messenger molecule cAMP .

Biochemical Pathways

The action of S-Acetylthiorphan affects the opioidergic system by modulating the levels of enkephalins . This modulation can have downstream effects on pain perception and other processes regulated by the opioidergic system .

Pharmacokinetics

S-Acetylthiorphan is a prodrug that is converted into its active form in the body . The conversion is facilitated by esterases present in the blood-brain barrier (BBB), which provides an environment conducive to the conversion of prodrugs into drugs

Result of Action

The inhibition of enkephalinase by S-Acetylthiorphan results in increased levels of enkephalins. This leads to enhanced activation of opioid receptors, particularly the δ subtype . The ultimate effect at the molecular and cellular level is a decrease in the activity of adenylyl cyclase and a reduction in the levels of cAMP . This can result in analgesic effects, among others .

Action Environment

The action of S-Acetylthiorphan can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut microbiome can metabolize S-Acetylthiorphan into its active metabolites, S-acetylthiorphan and thiorphan . This suggests that the efficacy of S-Acetylthiorphan can be influenced by the individual’s gut microbiome composition . Additionally, the presence of esterases in the BBB is crucial for the conversion of S-Acetylthiorphan into its active form .

生化分析

Biochemical Properties

This enzyme is responsible for the degradation of enkephalins, which are endogenous opioid peptides that regulate pain perception in the body . S-Acetylthiorphan acts as an inhibitor of NEP, thereby increasing the levels of enkephalins and enhancing their analgesic effects .

Cellular Effects

The primary cellular effect of S-Acetylthiorphan is the inhibition of NEP, leading to an increase in enkephalin levels . This can influence various cellular processes, particularly those related to pain perception and response. By inhibiting NEP, S-Acetylthiorphan can enhance the analgesic effects of enkephalins, thereby influencing cell signaling pathways related to pain perception .

Molecular Mechanism

S-Acetylthiorphan exerts its effects at the molecular level primarily through its interaction with NEP . It acts as an inhibitor of this enzyme, preventing it from degrading enkephalins . This leads to an increase in enkephalin levels, which can bind to opioid receptors and exert their analgesic effects .

Temporal Effects in Laboratory Settings

The effects of S-Acetylthiorphan have been observed to be superior and longer-lasting compared to its parent compounds, thiorphan and acetorphan . This suggests that S-Acetylthiorphan may have a more stable profile and could potentially exhibit long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, S-Acetylthiorphan has been shown to exhibit naloxone-reversible analgesic properties . The palmitoyl derivative of S-Acetylthiorphan also showed activity at a dosage of 0.8 mmol/kg after oral administration .

Metabolic Pathways

It is known that S-Acetylthiorphan acts as an inhibitor of NEP, suggesting that it may be involved in the metabolic pathways related to the degradation of enkephalins .

Transport and Distribution

It is known that S-Acetylthiorphan is a lipophilic compound, which suggests that it may be able to cross the blood-brain barrier .

Subcellular Localization

Given its role as an inhibitor of NEP, it is likely that it localizes to areas where this enzyme is present .

准备方法

Synthetic Routes and Reaction Conditions: : S-Acetylthiorphan can be synthesized through the acetylation of thiorphan. The process involves the reaction of thiorphan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields S-Acetylthiorphan as a white to off-white solid .

Industrial Production Methods: : While specific industrial production methods for S-Acetylthiorphan are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high purity and yield .

化学反应分析

Types of Reactions: : S-Acetylthiorphan undergoes various chemical reactions, including:

Oxidation: This reaction can convert S-Acetylthiorphan into sulfoxides or sulfones.

Reduction: Reduction reactions can potentially revert S-Acetylthiorphan to its parent compound, thiorphan.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can participate in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiorphan.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Thiorphan: The parent compound of S-Acetylthiorphan, also an enkephalinase inhibitor.

Acetorphan: A prodrug of thiorphan, known for its antidiarrheal properties.

Uniqueness: : S-Acetylthiorphan is unique due to its acetyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier compared to thiorphan. This modification allows for more effective central nervous system activity and potential therapeutic applications .

生物活性

S-Acetylthiorphan is a derivative of thiorphan, primarily known for its role as a neutral endopeptidase (NEP) inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in pain management and neuropharmacology. This article explores the biological activity of S-acetylthiorphan, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

S-Acetylthiorphan functions primarily through the inhibition of NEP, an enzyme responsible for the degradation of endogenous peptides such as enkephalins. By inhibiting NEP, S-acetylthiorphan increases the levels of these peptides, which can enhance analgesic effects. The compound exhibits a significant ability to cross the blood-brain barrier (BBB), attributed to its increased lipophilicity compared to thiorphan .

Table 1: Inhibition Potency of NEP by Thiorphan and Its Derivatives

| Compound | IC50 (nM) |

|---|---|

| Thiorphan | 1.8 ± 0.2 |

| S-Acetylthiorphan | 316 ± 38 |

| Acetorphan | Not specified |

The above table illustrates that while S-acetylthiorphan is less potent than thiorphan in inhibiting NEP, its ability to penetrate the BBB suggests it may still have significant therapeutic potential .

2. Analgesic Activity

Research indicates that S-acetylthiorphan exhibits analgesic properties in specific models. In studies involving intravenous administration in mice, it demonstrated analgesia comparable to acetorphan but with a longer duration of effect in the hot-plate test . However, it was noted that S-acetylthiorphan did not show analgesic activity in the tail-flick test, indicating variability in response depending on the testing method used .

Case Study 1: Metabolism and Efficacy

A study examined the metabolism of racecadotril, a prodrug that converts into active metabolites including S-acetylthiorphan and thiorphan. The research highlighted that Lacticaseibacillus casei Zhang could metabolize racecadotril effectively in simulated human digestion systems, producing S-acetylthiorphan as a significant metabolite . This finding emphasizes the importance of gut microbiota in drug metabolism and potential personalized medicine applications.

Case Study 2: Analgesic Potency

In another study focusing on analgesic efficacy, researchers compared S-acetylthiorphan's effects with those of other NEP inhibitors. The results indicated that while it had lower potency than thiorphan, its unique pharmacokinetic properties allowed for effective pain management strategies when combined with other treatments .

4. Conclusion

S-Acetylthiorphan represents a promising compound in pharmacology due to its NEP inhibitory action and ability to penetrate the BBB. Although it shows reduced potency compared to thiorphan, its unique properties and potential for enhanced analgesic effects warrant further investigation. Ongoing research into its metabolism and interactions within biological systems will be crucial for understanding its full therapeutic potential.

属性

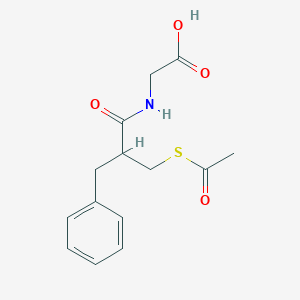

IUPAC Name |

2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMKACHZOPSUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924919 | |

| Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124735-06-4 | |

| Record name | S-Acetylthiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ACETYLTHIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hemiacetorphan exert its pharmacological effects?

A: Hemiacetorphan, also known as S-Acetylthiorphan, acts as an enkephalinase inhibitor. [, ] Enkephalinase is an enzyme responsible for breaking down enkephalins, naturally occurring peptides that have analgesic (pain-relieving) effects. By inhibiting enkephalinase, Hemiacetorphan increases the levels of enkephalins in the central nervous system, ultimately leading to pain relief. []

Q2: What are the potential benefits of using Hemiacetorphan as a drug carrier?

A: Researchers are exploring the use of lipid-based drug carriers called pseudotriglycerides (PTGs) to enhance the delivery of drugs across biological membranes. Hemiacetorphan has been incorporated into these PTG structures due to its structural similarity to triglycerides. [] This similarity may facilitate the passage of the drug carrier, and therefore the attached pharmacological agent, across biological membranes. []

Q3: Are there any known instances where the gut microbiome influences the metabolism of Hemiacetorphan?

A: Recent research highlights the potential role of the gut microbiome in metabolizing Hemiacetorphan. Specifically, Lacticaseibacillus casei Zhang (LCZ) has been shown to metabolize racecadotril, a prodrug of Hemiacetorphan, into its active metabolites, Hemiacetorphan and thiorphan. [] This metabolic activity was observed in various settings, including monoculture, simulated human digestion systems, and fecal co-culture systems. [] Interestingly, there's evidence suggesting that an individual's specific gut microbiome composition might influence the efficiency of LCZ in metabolizing racecadotril. [] This finding underscores the intricate interplay between drug metabolism, probiotics, and the gut microbiome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。